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Abstract
UniPR500 is a potent and selective small molecule antagonist of the EphA2 receptor, a

member of the largest receptor tyrosine kinase family. It is a derivative of UniPR129, an earlier

Eph-ephrin protein-protein interaction inhibitor. UniPR500 was developed to improve upon the

pharmacokinetic profile of its parent compound, exhibiting enhanced metabolic stability and

oral bioavailability. This technical guide provides a detailed overview of the chemical structure,

physicochemical properties, and biological activity of UniPR500, along with the experimental

protocols for its characterization.

Chemical Structure and Physicochemical Properties
UniPR500, with the chemical name N-(3-hydroxyimino-cholan-24-oyl)-L-β-homotryptophan, is

a conjugate of a modified bile acid and a non-natural amino acid.[1] Its development from

UniPR129 involved the substitution of a 3α-hydroxyl group with a 3-hydroxyimino group on the

steroidal core, a key modification that enhances its metabolic stability.[1]

Table 1: Chemical and Physicochemical Properties of UniPR500
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Property Value Reference

Chemical Formula C36H51N3O4 [2]

Molecular Weight 589.82 g/mol [2][3]

CAS Number 2085767-98-0 [2]

IUPAC Name

(S)-3-((R)-4-

((5R,8R,9S,10S,13R,14S,17R)

-3-(Hydroxyimino)-10,13-

dimethylhexadecahydro-1H-

cyclopenta[a]phenanthren-17-

yl)pentanamido)-4-(1H-indol-3-

yl)butanoic acid

[2]

LogD (pH 7.4) 4.23 ± 0.11 [1]

Kinetic Solubility (PBS, pH 7.4) 30.6 ± 2.6 µg/mL [1]

Appearance White to off-white solid

Storage Conditions

Short term (days to weeks) at

0 - 4 °C; Long term (months to

years) at -20 °C

[2]

Biological Activity and Mechanism of Action
UniPR500 functions as a competitive antagonist of the EphA2 receptor.[1][4] The Eph

(erythropoietin-producing hepatocellular) receptors and their ephrin ligands are crucial in a

variety of physiological and pathological processes, including angiogenesis and cancer. By

binding to the ligand-binding domain of EphA2, UniPR500 inhibits the interaction with its

ligand, ephrin-A1. This disruption of the EphA2-ephrin-A1 signaling axis has been shown to

have anti-angiogenic effects.[1] Furthermore, UniPR500 has been investigated for its potential

in metabolic diseases, as it has been shown to improve glucose tolerance in mice.[5]

Table 2: In Vitro Biological Activity of UniPR500

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://air.unipr.it/bitstream/11381/2854571/3/YPHRS_2018_812_Revision%201_V1.pdf
https://air.unipr.it/bitstream/11381/2854571/3/YPHRS_2018_812_Revision%201_V1.pdf
https://www.merckmillipore.com/DZ/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/metabolic-stability-assays
https://air.unipr.it/bitstream/11381/2854571/3/YPHRS_2018_812_Revision%201_V1.pdf
https://air.unipr.it/bitstream/11381/2854571/3/YPHRS_2018_812_Revision%201_V1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10647059/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10647059/
https://air.unipr.it/bitstream/11381/2854571/3/YPHRS_2018_812_Revision%201_V1.pdf
https://www.benchchem.com/product/b15578260?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10647059/
https://pubmed.ncbi.nlm.nih.gov/24597515/
https://www.benchchem.com/product/b15578260?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10647059/
https://www.benchchem.com/product/b15578260?utm_src=pdf-body
https://www.bioduro.com/adme-microsomal-stability-assay.html
https://www.benchchem.com/product/b15578260?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Target Assay Reference

IC50 1.1 µM
EphA2-ephrin-A1

binding

ELISA-like

binding assay
[1][4]

Ki 0.78 µM EphA2
Competitive

binding assay
[1][4]

Metabolic Half-

life (t1/2) in

Mouse Liver

Microsomes

60.4 min -
Metabolic

Stability Assay
[1]

Signaling Pathway
The Eph/ephrin signaling system is complex, involving bidirectional signaling. Upon binding of

an ephrin ligand to an Eph receptor, "forward" signaling is initiated in the receptor-bearing cell,

while "reverse" signaling is triggered in the ligand-bearing cell.[5] UniPR500, as a protein-

protein interaction inhibitor, is capable of blocking both forward and reverse signaling pathways

initiated by the EphA2-ephrin-A1 interaction.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10647059/
https://pubmed.ncbi.nlm.nih.gov/24597515/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10647059/
https://pubmed.ncbi.nlm.nih.gov/24597515/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10647059/
https://www.bioduro.com/adme-microsomal-stability-assay.html
https://www.benchchem.com/product/b15578260?utm_src=pdf-body
https://www.mdpi.com/2079-6374/13/3/318
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Eph/ephrin Bidirectional Signaling

Ephrin-bearing Cell

Eph-bearing Cell

ephrin-A1

Reverse Signaling

Activation

EphA2 Receptor

Binding

Forward Signaling

Activation

UniPR500

Inhibition

Click to download full resolution via product page

Caption: UniPR500 inhibits the interaction between ephrin-A1 and the EphA2 receptor, thereby

blocking both forward and reverse signaling pathways.

Experimental Protocols
Synthesis of N-(3-hydroxyimino-cholan-24-oyl)-L-β-
homotryptophan (UniPR500)
The synthesis of UniPR500 is achieved through a multi-step process starting from lithocholic

acid. A key step involves the conversion of the 3α-hydroxyl group to a 3-hydroxyimino group.

The final step is the coupling of the modified bile acid with L-β-homotryptophan.
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A detailed, step-by-step synthetic protocol is proprietary and not publicly available in the

reviewed literature. The general strategy involves standard organic chemistry reactions for

oxime formation and amide bond coupling.

EphA2-ephrin-A1 Binding Assay (ELISA-like)
This assay quantifies the ability of UniPR500 to inhibit the binding of ephrin-A1 to the EphA2

receptor.

Materials:

96-well high-binding microplates

Recombinant human EphA2-Fc chimera

Biotinylated recombinant human ephrin-A1-Fc chimera

UniPR500

Phosphate-buffered saline (PBS), pH 7.4

Bovine serum albumin (BSA)

Wash buffer (PBS with 0.05% Tween-20)

Streptavidin-horseradish peroxidase (HRP) conjugate

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

Stop solution (e.g., 2N H2SO4)

Plate reader

Procedure:

Coating: Coat the wells of a 96-well microplate with 100 µL of 1 µg/mL EphA2-Fc in PBS.

Incubate overnight at 4°C.

Washing: Wash the wells three times with wash buffer.
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Blocking: Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well.

Incubate for 1 hour at 37°C.

Washing: Wash the wells three times with wash buffer.

Inhibition: Add 100 µL of UniPR500 at various concentrations (typically in a solvent like

DMSO, with the final concentration of the solvent kept low and constant across all wells) to

the wells.

Binding: Immediately add 100 µL of biotinylated ephrin-A1-Fc at a concentration equal to its

dissociation constant (Kd) for EphA2. Incubate for 2 hours at 37°C.

Washing: Wash the wells three times with wash buffer.

Detection: Add 100 µL of streptavidin-HRP conjugate diluted in blocking buffer. Incubate for 1

hour at room temperature.

Washing: Wash the wells five times with wash buffer.

Development: Add 100 µL of TMB substrate and incubate in the dark until sufficient color

develops.

Stopping: Stop the reaction by adding 50 µL of stop solution.

Measurement: Read the absorbance at 450 nm using a plate reader.

Analysis: The IC50 value is determined by plotting the percentage of inhibition against the

logarithm of the UniPR500 concentration and fitting the data to a sigmoidal dose-response

curve.
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Caption: Workflow for the EphA2-ephrin-A1 ELISA binding assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://www.benchchem.com/product/b15578260?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Surface Plasmon Resonance (SPR) Analysis
SPR is used to measure the real-time binding kinetics and affinity of UniPR500 to the EphA2

receptor.

Materials:

SPR instrument (e.g., Biacore)

CM5 sensor chip

Recombinant human EphA2-Fc chimera

UniPR500

Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)

Running buffer (e.g., HBS-EP+)

Regeneration solution (e.g., glycine-HCl, pH 1.5)

Procedure:

Surface Preparation: Activate the carboxyl groups on the CM5 sensor chip surface by

injecting a mixture of NHS and EDC.

Immobilization: Immobilize the EphA2-Fc onto the sensor surface via amine coupling by

injecting the protein solution (typically at a concentration of 10-50 µg/mL in a low ionic

strength buffer, e.g., 10 mM sodium acetate, pH 5.0).

Deactivation: Deactivate any remaining active esters by injecting ethanolamine-HCl.

Binding Measurement: Inject a series of concentrations of UniPR500 in running buffer over

the sensor surface at a constant flow rate.

Dissociation: After the association phase, allow the running buffer to flow over the surface to

monitor the dissociation of the complex.
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Regeneration: Regenerate the sensor surface by injecting the regeneration solution to

remove any bound analyte.

Data Analysis: The resulting sensorgrams (plots of response units versus time) are analyzed

using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the

association rate constant (ka), dissociation rate constant (kd), and the equilibrium

dissociation constant (KD).
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Caption: Workflow for the Surface Plasmon Resonance (SPR) analysis of UniPR500 binding to

EphA2.

Metabolic Stability Assay in Mouse Liver Microsomes
This assay assesses the susceptibility of UniPR500 to metabolism by liver enzymes, providing

an indication of its metabolic stability.

Materials:

UniPR500

Pooled mouse liver microsomes (MLM)

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

Phosphate buffer (pH 7.4)

Acetonitrile

Internal standard (for LC-MS/MS analysis)

LC-MS/MS system

Procedure:

Incubation Mixture Preparation: Prepare an incubation mixture containing UniPR500 (e.g., 1

µM final concentration) and mouse liver microsomes (e.g., 0.5 mg/mL protein concentration)

in phosphate buffer.

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating

system. A control reaction without the NADPH regenerating system should be run in parallel.

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the

reaction mixture.
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Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent, such

as acetonitrile, containing an internal standard.

Protein Precipitation: Centrifuge the samples to precipitate the proteins.

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of

UniPR500 at each time point.

Data Analysis: The metabolic half-life (t1/2) is determined by plotting the natural logarithm of

the percentage of UniPR500 remaining versus time. The intrinsic clearance (Clint) can then

be calculated from the half-life.
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Caption: Workflow for the metabolic stability assay of UniPR500 in mouse liver microsomes.
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Conclusion
UniPR500 is a well-characterized EphA2 receptor antagonist with improved drug-like

properties compared to its predecessor. Its detailed chemical structure and physicochemical

characteristics, combined with a clear understanding of its biological activity and mechanism of

action, make it a valuable tool for research in oncology and metabolic diseases. The

experimental protocols provided in this guide offer a framework for the consistent and

reproducible characterization of UniPR500 and similar compounds. Further research into its in

vivo efficacy and safety profile will be crucial for its potential translation into a therapeutic

agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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